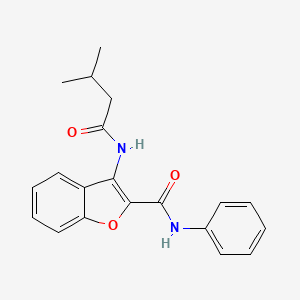

3-(3-methylbutanamido)-N-phenylbenzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

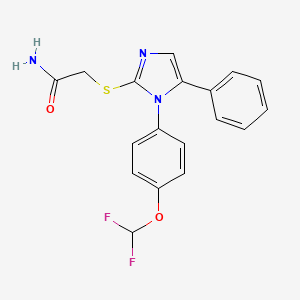

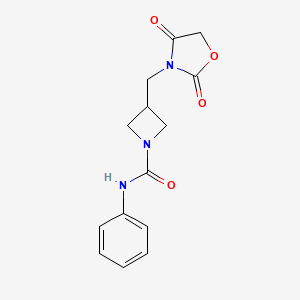

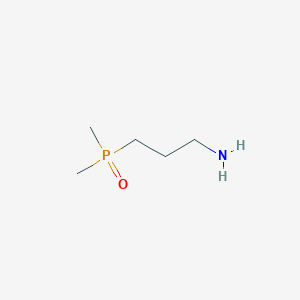

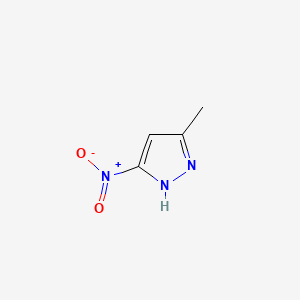

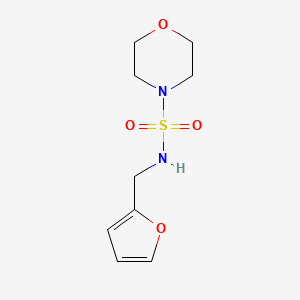

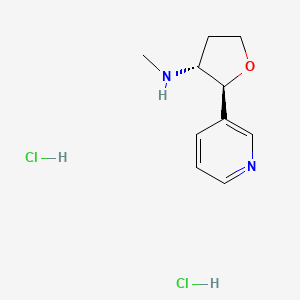

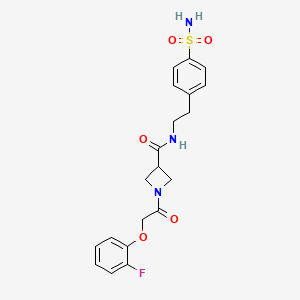

This would typically include the compound’s IUPAC name, its molecular formula, and its structure. It might also include the compound’s purpose or role, if known.

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reactions involved, and the conditions under which the synthesis occurs.Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its atomic arrangement and any important structural features.Chemical Reactions Analysis

This would involve a discussion of any known chemical reactions that the compound undergoes, including the reactants, products, and conditions of the reactions.Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications

Occurrence, Fate, and Behavior of Parabens in Aquatic Environments

Parabens, structurally related through their ester bond to para-hydroxybenzoic acid, are extensively used in consumer products as preservatives. Although the exact compound "3-(3-methylbutanamido)-N-phenylbenzofuran-2-carboxamide" is not mentioned, understanding the environmental impact of related esters could offer insights into potential research applications. Parabens, due to their use in a variety of products, have been detected in water bodies, leading to studies on their biodegradability, persistence, and the formation of chlorinated by-products. Such research underscores the importance of evaluating the environmental fate and potential ecotoxicological effects of synthetic compounds (Haman et al., 2015).

Activity Coefficients at Infinite Dilution of Organic Solvents and Water

The study on activity coefficients at infinite dilution for various solutes in ionic liquid, including 1-butyl-3-methylimidazolium dicyanamide, provides fundamental insights into the solvation behavior of chemical compounds. This research is pivotal for understanding the separation processes of hydrocarbons and could be relevant for the separation or purification processes involving "3-(3-methylbutanamido)-N-phenylbenzofuran-2-carboxamide" or its analogues (Domańska et al., 2016).

Environmental and Health Aspects of Methyl Paraben

Methyl paraben, another ester of para-hydroxybenzoic acid, has been extensively studied for its antimicrobial properties in food, drugs, and cosmetics. Research on its absorption, metabolism, and the lack of evidence for accumulation in organisms can offer parallels in studying the metabolic pathways and potential environmental impacts of "3-(3-methylbutanamido)-N-phenylbenzofuran-2-carboxamide" (Soni et al., 2002).

Cinnamic Acid Derivatives as Anticancer Agents

The study of cinnamic acid derivatives highlights the potential anticancer applications of phenyl-acrylic acid compounds. Given the structural similarities, research into "3-(3-methylbutanamido)-N-phenylbenzofuran-2-carboxamide" could explore similar medicinal or biochemical applications, particularly in the context of cancer research (De et al., 2011).

Ionic Liquids in Biopolymer Processing

Ionic liquids' role in dissolving and chemically modifying cellulose points to a broader application in biopolymer processing. The compound of interest may have potential as a solvent or reactant in the synthesis or modification of biopolymers, similar to the discussed ionic liquids (Heinze et al., 2008).

Safety And Hazards

This would involve a discussion of any known safety concerns or hazards associated with the compound, such as toxicity, flammability, or environmental impact.

Future Directions

This would involve a discussion of potential future research directions or applications for the compound.

properties

IUPAC Name |

3-(3-methylbutanoylamino)-N-phenyl-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3/c1-13(2)12-17(23)22-18-15-10-6-7-11-16(15)25-19(18)20(24)21-14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3,(H,21,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUUHDODLUSHCAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-methylbutanamido)-N-phenylbenzofuran-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[(4-chloro-1,3-benzothiazol-7-yl)carbamoyl]benzoate](/img/structure/B2449836.png)

![3-(4-Methoxyphenyl)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}propanal hydrazone](/img/structure/B2449838.png)

![5-((4-Ethoxyphenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2449840.png)

![[3-(3-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2449842.png)

![N-(furan-2-ylmethyl)-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2449850.png)